molecular formula C16H23N5O3S B2497752 (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone CAS No. 2034284-02-9

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone

Cat. No. B2497752
CAS RN: 2034284-02-9
M. Wt: 365.45
InChI Key: NNYAUFQFWRIGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropylsulfonyl group attached to a piperazine ring, which is further connected to a pyrimidine ring that is also attached to a pyrrolidine ring. The InChI code for this compound is 1S/C12H19N5/c1-2-6-16(5-1)11-9-12(15-10-14-11)17-7-3-13-4-8-17/h9-10,13H,1-8H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 365.45. The IUPAC name is 4-(1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine .

Scientific Research Applications

Applications in Synthesis of N-heterocycles

Synthesis of N-heterocycles via Sulfinimines

Chiral sulfinamides, particularly tert-butanesulfinamide, have been highlighted for their role in the asymmetric synthesis of N-heterocycles via sulfinimines. This method offers a pathway to diverse structures including piperidines, pyrrolidines, and azetidines, which are core components of many natural products and compounds with therapeutic relevance (Philip et al., 2020).

Metabolic Pathways and Drug Interactions

N-dealkylation of Arylpiperazine Derivatives

Arylpiperazine derivatives, including pyrimidinylpiperazine, undergo extensive metabolism including CYP3A4-dependent N-dealkylation. These metabolites are significant for their serotonin receptor-related effects, highlighting the importance of understanding these pathways for therapeutic applications (Caccia, 2007).

DPP IV Inhibitors

Recent Patents of Dipeptidyl Peptidase IV Inhibitors

DPP IV inhibitors, including compounds with pyrrolidine and pyrimidine structures, are important for treating type 2 diabetes mellitus. These inhibitors work by preventing the degradation of incretin molecules, highlighting the therapeutic potential of compounds with similar structures (Mendieta et al., 2011).

CNS Drug Synthesis

Functional Chemical Groups in CNS Drug Synthesis

A literature review identified heterocycles with nitrogen, sulfur, and oxygen as significant for synthesizing compounds with CNS activity. These compounds, including those with pyridine, pyrimidine, and piperidine structures, offer a broad range of effects from depression to euphoria (Saganuwan, 2017).

Mechanism of Action

properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-(6-pyrrolidin-1-ylpyrimidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3S/c22-16(14-11-15(18-12-17-14)19-5-1-2-6-19)20-7-9-21(10-8-20)25(23,24)13-3-4-13/h11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYAUFQFWRIGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.